(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
Overview
Description
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid, more commonly known as BPT, is a thiazole-containing compound that is widely used in scientific research. BPT has been studied for its potential applications in a variety of areas, including organic synthesis, biochemistry, and pharmacology.
Mechanism Of Action
The exact mechanism of action of BPT is not yet fully understood. However, it is believed that BPT acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. BPT is thought to bind to the active site of COX-2, thereby inhibiting its activity. This inhibition of COX-2 activity is believed to be responsible for the anti-inflammatory and antifungal effects of BPT.
Biochemical and Physiological Effects
BPT has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that BPT can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. BPT has also been shown to inhibit the growth of certain fungi, such as Candida albicans. In addition, BPT has been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using BPT in laboratory experiments is its relatively low cost and availability. BPT is also relatively easy to synthesize, which makes it an attractive option for laboratory experiments. However, there are some limitations to using BPT in laboratory experiments. For example, BPT is a relatively unstable compound, which can make it difficult to work with in some laboratory experiments. In addition, BPT can be toxic if not handled properly.
Future Directions
The potential applications of BPT are vast, and there are a number of potential future directions for research. For example, BPT could be studied further for its potential use as an anti-inflammatory and antifungal agent. In addition, BPT could be studied for its potential use as a reagent for the detection of DNA and protein modifications. Finally, BPT could be studied for its potential use as a building block for the synthesis of other compounds.
Scientific Research Applications
BPT has been studied for its potential applications in a variety of areas, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, BPT can be used as a building block for the synthesis of other compounds. In biochemistry, BPT has been studied for its potential use as a reagent for the detection of DNA and protein modifications. In pharmacology, BPT has been studied for its potential use as an anti-inflammatory and antifungal agent.
properties
IUPAC Name |
(2S)-2-(3-oxo-1,2-benzothiazol-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-6(10(13)14)11-9(12)7-4-2-3-5-8(7)15-11/h2-6H,1H3,(H,13,14)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDISURAFHPIHS-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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